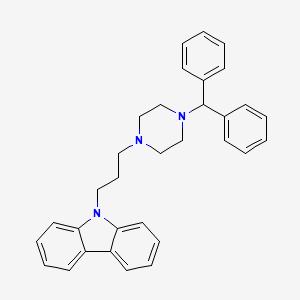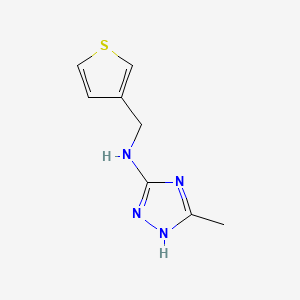
9-[3-(4-Benzhydrylpiperazin-1-yl)propyl)carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-{3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]PROPYL}CARBAZOLE is a complex organic compound with a molecular formula of C₃₂H₃₃N₃ It is a derivative of carbazole, a heterocyclic aromatic compound, and contains a piperazine moiety substituted with a diphenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-{3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]PROPYL}CARBAZOLE typically involves multiple steps, starting with the preparation of the carbazole core and subsequent functionalization. One common method involves the reaction of carbazole with 1,3-dibromopropane to introduce the propyl chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
9-{3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]PROPYL}CARBAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated analogs .
Wissenschaftliche Forschungsanwendungen
9-{3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]PROPYL}CARBAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of 9-{3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]PROPYL}CARBAZOLE involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an antagonist or agonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-{3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]PROPYL}PIPERIDIN-2-ONE: Similar structure but with a piperidinone core.
3-(4-(DIPHENYLMETHYL)PIPERAZIN-1-YL)CINNOLINES: Contains a cinnoline core instead of carbazole.
3-(PIPERAZIN-1-YL)-1,2-BENZOTHIAZOLE DERIVATIVES: Benzothiazole core with piperazine substitution.
Uniqueness
The uniqueness of 9-{3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]PROPYL}CARBAZOLE lies in its combination of the carbazole core with a diphenylmethyl-substituted piperazine moiety. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C32H33N3 |
|---|---|
Molekulargewicht |
459.6 g/mol |
IUPAC-Name |
9-[3-(4-benzhydrylpiperazin-1-yl)propyl]carbazole |
InChI |
InChI=1S/C32H33N3/c1-3-12-26(13-4-1)32(27-14-5-2-6-15-27)34-24-22-33(23-25-34)20-11-21-35-30-18-9-7-16-28(30)29-17-8-10-19-31(29)35/h1-10,12-19,32H,11,20-25H2 |
InChI-Schlüssel |
VRMNMGFGAGTQJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3C4=CC=CC=C42)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-Fluorophenoxy(methyl)phosphoryl]-4-methoxyaniline](/img/structure/B15154131.png)
![Propyl 5-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154133.png)
![2,4-diamino-5-(4-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15154139.png)
![Methyl 5-[(2-furylcarbonyl)amino]-2-morpholinobenzoate](/img/structure/B15154148.png)
![2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B15154158.png)
![3-hydroxy-4-(3-hydroxyphenyl)-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15154165.png)
![1-{6-[4-(Propan-2-yl)phenyl]pyridazin-3-yl}piperidine-4-carboxylic acid](/img/structure/B15154173.png)

![5-bromo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B15154179.png)
![5-({5-Bromo-2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15154190.png)
![4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrido[3,2-e]pyrazine](/img/structure/B15154199.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B15154218.png)
![6-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]hexan-1-ol](/img/structure/B15154226.png)
